molecular formula C15H14O7 B154863 Fusarubin CAS No. 1702-77-8

Fusarubin

Cat. No.: B154863
CAS No.: 1702-77-8
M. Wt: 306.27 g/mol
InChI Key: FKJXMYJPOKQPSS-UHFFFAOYSA-N
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Description

Historical Context of Fusarubin Discovery

This compound was originally isolated and characterized in the mid-20th century. Early studies by Ruelius and Gauhe in 1950 reported its isolation from Fusarium solani and Fusarium solani var. Martii. drugfuture.com Initially referred to as oxyjavanicin, it was later renamed this compound. asm.org Concurrently or subsequently, related metabolites such as javanicin (B1672810), norjavanicin, and bostrycoidin (B1200951) were also obtained from various Fusarium species. cdnsciencepub.com The identification of these compounds marked the beginning of research into the chemical diversity and biological roles of naphthoquinone pigments produced by Fusarium.

Significance of this compound as a Fungal Secondary Metabolite

As a fungal secondary metabolite, this compound plays several roles in the life cycle and interactions of the producing fungi. It is a highly pigmented compound, and in Fusarium fujikuroi, fusarubins are responsible for the red coloration of the perithecia, the sexual fruiting bodies of the fungus. asm.orgasm.orgnih.gov This pigmentation is mediated by the fsr gene cluster, which includes genes for polyketide synthase (PKS) and other enzymes involved in the biosynthetic pathway. asm.orgnih.gov The production of fusarubins, like other fungal secondary metabolites, can be influenced by environmental factors such as nitrogen availability. frontiersin.org

This compound biosynthesis involves a non-reducing polyketide synthase (NR-PKS), FSR1, which catalyzes the condensation of seven acetyl-CoA units to yield a heptaketide. uniprot.orgresearchgate.net This intermediate is then released as 6-O-demethylfusarubinaldehyde. uniprot.orgresearchgate.net Subsequent enzymatic steps, involving enzymes like the O-methyltransferase FSR2 and the FAD-binding monooxygenase FSR3, lead to the formation of this compound and other related compounds. uniprot.orgresearchgate.netmdpi.com

The significance of this compound also extends to its biological activities, which are discussed in various studies. These activities include antimicrobial properties, cytotoxicity against certain cell lines, and potential roles in fungal interactions. sapub.orgontosight.aisapub.orgscialert.netmdpi.commdpi.com

Overview of this compound Analogues and Structural Diversity

The Fusarium solani species complex alone has been reported to produce over 50 related compounds, with this compound, javanicin, and bostrycoidin being among the most prominent. mdpi.com This highlights the significant structural diversity within the this compound family of naphthoquinones. This compound itself has the molecular formula C₁₅H₁₄O₇ and a molecular weight of 306.27 g/mol . drugfuture.comwikipedia.orgnih.gov Its chemical structure is described as 3,4-Dihydro-3,6,9-trihydroxy-7-methoxy-3-methyl-1H-naphtho[2,3-c]pyran-5,10-dione, among other names. drugfuture.comnih.gov

Analogues of this compound often differ in methylation and hydroxylation patterns, as well as modifications to the core naphthoquinone-pyran structure. Examples of this compound analogues include javanicin, anhydrothis compound (B1217399), bostrycoidin, 3-O-methylthis compound, and 8-O-methylthis compound. cdnsciencepub.commdpi.comsapub.orgsapub.orgajbls.comresearchgate.net These structural variations can lead to differences in their physical, chemical, and biological properties. ontosight.airesearchgate.net Research into these analogues often involves their isolation, structural elucidation using spectroscopic methods, and evaluation of their biological activities to understand structure-activity relationships. sapub.orgresearchgate.nettandfonline.com

The biosynthesis of these analogues is closely linked to the fsr gene cluster, with enzymes like FSR2 and FSR3 influencing the final structure of the compounds produced. uniprot.orgresearchgate.netmdpi.com The complexity of the biosynthetic pathway contributes to the observed structural diversity within the this compound family. mdpi.com

Here is a table summarizing some prominent this compound analogues and their molecular formulas:

Compound NameMolecular Formula
This compoundC₁₅H₁₄O₇
JavanicinC₁₅H₁₄O₆
Anhydrothis compoundC₁₅H₁₂O₆
BostrycoidinC₁₅H₁₁NO₅
3-O-Methylthis compoundC₁₆H₁₆O₇
8-O-Methylthis compoundC₁₆H₁₆O₇

Note: Molecular formulas are based on common representations of these compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

1702-77-8

Molecular Formula

C15H14O7

Molecular Weight

306.27 g/mol

IUPAC Name

3,5,10-trihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-6,9-dione

InChI

InChI=1S/C15H14O7/c1-15(20)4-6-7(5-22-15)13(18)10-8(16)3-9(21-2)14(19)11(10)12(6)17/h3,17-18,20H,4-5H2,1-2H3

InChI Key

FKJXMYJPOKQPSS-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O

Canonical SMILES

CC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O

Other CAS No.

1702-77-8

Synonyms

fusarubin

Origin of Product

United States

Biological Systems and Production of Fusarubin

Fungal Producers of Fusarubin and Related Naphthoquinones

The ability to produce naphthoquinones, including this compound and its analogues, is widespread among fungi, particularly within the Fusarium genus. researchgate.net Different Fusarium species can produce a range of polyketide pigments, such as aurofusarin (B79076), bikaverin (B1667059), and fusarubins (including bostrycoidin (B1200951) and javanicin). researchgate.netresearchgate.net While most Fusarium species utilize aurofusarin and bikaverin for mycelial pigmentation and fusarubins in perithecia, Fusarium solani and closely related species produce fusarubins during mycelial growth. researchgate.net

Fusarium Species as Primary Biosynthetic Platforms

Species within the Fusarium genus are recognized as significant producers of structurally distinct secondary metabolites, including pigments and mycotoxins. mdpi.complos.org The biosynthesis of these compounds is often complex and can be influenced by factors such as mutations, horizontal gene transfer, genome reorganization, gene loss, and gene gain. mdpi.com The genes involved in fungal secondary metabolite biosynthesis are typically organized in gene clusters, facilitating coordinated regulation. mdpi.comasm.org

Fusarium fujikuroi, a plant-pathogenic fungus known for producing gibberellic acids, also produces a variety of other secondary metabolites, including the red polyketides bikaverins and fusarubins. plos.org The this compound-type polyketides are linked to a defined gene cluster designated fsr. asm.orgresearchgate.net These compounds are the pigments responsible for the coloration of the perithecia, the sexual fruiting bodies of the fungus. asm.orgresearchgate.netresearchgate.net

The biosynthetic pathway for this compound-like metabolites in F. fujikuroi involves the condensation of seven acetyl-CoA subunits, resulting in a heptaketide backbone. researchgate.net The polyketide synthase Fsr1 releases this as 6-O-demethylfusarubinaldehyde. researchgate.net Subsequent methylation and hydroxylation steps, catalyzed by Fsr2 and Fsr3 respectively, lead to the accumulation of final products in the liquid culture, with 8-O-methylthis compound often being the main product. researchgate.netmdpi.com

Regulation of this compound biosynthesis in F. fujikuroi is influenced by signaling pathways. The Gα subunits FfG1 and FfG3 have been shown to negatively regulate this compound biosynthesis. plos.orgscispace.com These subunits stimulate the adenylyl cyclase FfAC. plos.orgscispace.com Interestingly, the primary downstream target of adenylyl cyclase, protein kinase A (PKA), does not appear to be involved in this compound regulation, suggesting the existence of other cAMP-binding proteins. plos.orgscispace.com Deletion of ffg1 and ffg3 results in significant upregulation of this compound biosynthesis under favoring conditions. plos.org The global regulator Velvet, encoded by FfVEL1, also negatively regulates bikaverin production, while its deletion leads to strong inhibition of this compound biosynthesis. plos.org Nitrogen availability also impacts fusarin production, which is related to the polyketide family, and this regulation is paralleled by the mRNA levels of the polyketide synthase gene fusA. nih.govmdpi.com

Fusarium oxysporum, a widespread plant pathogen, is another species known to produce this compound and its analogues. mdpi.comnih.gov Studies on F. oxysporum f. sp. ciceris have investigated this compound analogues for their antifungal activity. researchgate.netresearchgate.net Analogues such as anhydrothis compound (B1217399), this compound, 8-O-methylthis compound, and 3-O-methyl-8-O-methylthis compound have been identified in the ethyl acetate (B1210297) extract of F. oxysporum f. sp. ciceris. nih.gov

Research has explored the structure-antifungal activity relationship of these this compound analogues from F. oxysporum. researchgate.netresearchgate.netmdpi.com For instance, 3-O-methyl-8-O-methyl-fusarubin demonstrated inhibitory activity against S. sclerotiorum and S. rolfsii. researchgate.netresearchgate.net Molecular docking and simulations have been used to study the possible mechanism of action of these compounds against target enzymes, revealing receptor-ligand binding affinity. researchgate.netmdpi.com

Fusarium solani is well-documented for its production of a diverse spectrum of secondary metabolites, with a primary focus on naphthoquinones, including this compound and numerous derivatives. mdpi.comwikipedia.orgmedchemexpress.com Other similarly structured compounds like javanicin (B1672810), solaniol, matricin, and bikaverin are also part of its metabolite profile. mdpi.com

The production of fusarubins in the F. solani species complex appears more complex compared to other Fusarium species, with over 50 related compounds having been isolated. mdpi.com Prominent among these are this compound, javanicin, and bostrycoidin. mdpi.com The this compound biosynthetic gene cluster (PKS3, fsr, or pgl) is present in all genome-sequenced Fusarium species. researchgate.netmdpi.comfrontiersin.org In F. solani, this cluster exhibits significant diversity from those in other Fusarium species, containing seven core genes (fsr1-7) along with 17 additional genes, some of which may possess tailoring capacities, potentially explaining the broader diversity of fusarubins produced by this species. mdpi.com

Studies have investigated the influence of media composition on the production and selectivity of key fusarubins from F. solani, including this compound, javanicin, bostrycoidin, and anhydrothis compound. researchgate.net Different carbohydrates and nitrogen sources can impact the concentrations of these metabolites. researchgate.net In alkaline cultures of F. solani, this compound can be formed by the non-enzymatic oxidation of two diastereoisomeric dihydrofusarubins. cdnsciencepub.com

Fusarium chlamydosporum has also been identified as a producer of polyketide pigments, including this compound. researchgate.netmicrobiologyjournal.org Research has focused on the production of secondary metabolites by F. chlamydosporum in different culture media. microbiologyjournal.orgajbls.com A polyketide red pigment characterized as this compound was extracted from this fungus. researchgate.netmicrobiologyjournal.orgdntb.gov.ua This represents a significant finding as it was reported as the foremost study on this compound production by F. chlamydosporum using a unique culture medium composition. researchgate.netmicrobiologyjournal.org

Besides this compound, F. chlamydosporum has been shown to produce other polyketide derivatives like rubrofusarin (B1680258) and 8-O-methyl this compound. ajbls.comajbls.com These pigments were characterized from the fungus grown in Glucose Peptone Yeast Extract medium. ajbls.comajbls.com The production of these polyketides by F. chlamydosporum may be correlated with its pathogenesis as an opportunistic pathogen. researchgate.netmicrobiologyjournal.org

While F. fujikuroi, F. oxysporum, F. solani, and F. chlamydosporum are prominent producers, other Fusarium taxa are also implicated in this compound production. The this compound biosynthetic gene cluster is found in all genome-sequenced Fusarium species. researchgate.netmdpi.comfrontiersin.org This suggests that the genetic potential for this compound biosynthesis is widespread within the genus, even if the production and specific metabolite profiles vary between species. For example, the gene cluster has been assigned to the production of bostrycoidin, an aza-anthraquinone, in F. graminearum. researchgate.netmdpi.com

The presence of the core biosynthetic genes (PKS Fsr1, O-methyltransferase Fsr2, and monooxygenase Fsr3) is syntenic in several Fusarium species, including F. verticillioides, F. graminearum, F. solani, and F. fujikuroi. researchgate.net However, variations in the surrounding genomic regions and the presence of additional genes can lead to differences in the final metabolites produced and the conditions under which they are expressed. mdpi.comresearchgate.net

This compound: Biological Systems and Production Influences

This compound is a naphthoquinone-derived polyketide pigment produced by various fungal species, notably within the Fusarium genus. wikipedia.orgmicrobiologyjournal.orgmdpi.com Its production is influenced by the biological system of the producing organism and a range of environmental and cultivation factors.

This compound is primarily known as a secondary metabolite of certain fungi. wikipedia.orgmicrobiologyjournal.orgmdpi.com Research has increasingly focused on specific ecological groups of fungi as promising sources for this compound.

Endophytic Fungi as Emerging Sources

Endophytic fungi, which inhabit the internal tissues of plants without causing apparent harm, have emerged as significant sources of diverse bioactive secondary metabolites, including this compound and its derivatives. scienceopen.comwikipedia.orgresearchgate.netnih.govmdpi.com Studies have isolated this compound and related compounds like anhydrothis compound and methyl ether of this compound from endophytic Fusarium species. scienceopen.comnih.gov For instance, an endophytic Cladosporium sp. isolated from Rauwolfia serpentina has been reported to produce anhydrothis compound and methyl ether of this compound. scienceopen.comwikipedia.orgresearchgate.net Another study successfully extracted this compound from the endophytic fungus Fusarium chlamydosporum isolated from polluted waters, highlighting the potential of endophytes from various habitats. microbiologyjournal.orgjabonline.in The production of this compound by F. chlamydosporum on a non-defined medium with lower nitrogen concentration (peptone and beef extract) has been noted as a unique cultivation approach for this species. microbiologyjournal.orgdntb.gov.ua

Marine Fungi as Bioprospecting Targets

Marine-derived fungi represent another promising area for bioprospecting novel bioactive compounds. mdpi.comfrontiersin.orgmicrobiologyjournal.org While the search results did not directly link marine fungi to the production of this compound itself, they indicate that marine-derived Fusarium species are known to produce a variety of colored anthraquinoid compounds, including naphthoquinone pigments like bikaverin, javanicin, anhydrojavanicin, this compound, anhydrothis compound, bostrycoidin, and novarubin. mdpi.com This suggests that marine environments could potentially harbor Fusarium strains capable of producing this compound, making them relevant targets for future bioprospecting efforts. Anhydrothis compound has been isolated from marine fungi B77. mdpi.com

Environmental and Cultivation Factors Influencing this compound Biosynthesis

The biosynthesis of fungal secondary metabolites, including this compound, is tightly regulated by environmental and cultivation factors. oup.com Optimizing these factors is crucial for enhancing production yields.

Impact of Carbon Sources on Production Yield and Selectivity

Carbon source availability significantly influences fungal growth and secondary metabolite production. oup.comthaiscience.info Studies on Fusarium species producing naphthoquinone pigments, which include this compound and its derivatives, have investigated the effect of various carbon sources. Fusarium verticillioides was found to utilize a variety of sugars as carbon sources for naphthoquinone pigment production. thaiscience.info An optimal carbon source concentration between 10-50 g/l was used to determine its effect on growth and pigment production in F. verticillioides. thaiscience.info For Fusarium solani, dextrose was identified as the most suitable carbohydrate source for optimal fungal growth and pigment production. jabonline.in A submerged fermentation system with a glucose concentration of at least 20 g/L resulted in optimal conditions for red pigment production in Fusarium solani BRM054066. jabonline.in The influence of different carbohydrates on the production and selectivity of this compound and related compounds (javanicin, bostrycoidin, and anhydrothis compound) in Fusarium solani has also been investigated, showing that different combinations of sucrose (B13894) levels and nitrogen sources resulted in varying selectivity and production yields. dntb.gov.ua

Influence of Nitrogen Sources on Secondary Metabolism and Gene Expression

Nitrogen source quality and quantity have a significant impact on fungal growth, differentiation, and the biosynthesis of many secondary metabolites, including this compound. oup.comthaiscience.infofrontiersin.org The this compound biosynthetic genes (fsr1–fsr6) in Fusarium fujikuroi are repressed by high nitrogen levels. frontiersin.org These genes are expressed under low nitrogen conditions and alkaline pH. frontiersin.org Nitrate (B79036) is a suitable nitrogen source for maintaining alkalinity during cultivation in liquid media, which favors fsr gene expression. frontiersin.org Organic nitrogen sources like peptone and yeast extract have been found appropriate for naphthoquinone pigment production in F. verticillioides. thaiscience.info A study on F. chlamydosporum noted successful this compound extraction when grown on a medium with a lower concentration of organic nitrogen sources (peptone and beef extract). microbiologyjournal.orgdntb.gov.ua

Nitrogen availability also affects the regulation of secondary metabolite production through global regulators. frontiersin.orgmdpi.com In F. fujikuroi, many secondary metabolites, including fusarubins, are produced under nitrogen starvation. mdpi.com The cAMP-PKA signaling pathway, influenced by nitrogen, is involved in secondary metabolism, and mutants affecting this pathway can impact this compound production. frontiersin.orgplos.org

Optimization of Media Composition for Enhanced Biosynthesis

Optimizing the composition of culture media is a traditional approach to enhance the yield of secondary metabolites. oup.comthaiscience.info For naphthoquinone pigment production by F. verticillioides, an optimized medium consisted of boiled white potatoes (20% w/v), glucose (20 g/l), yeast extract (2.5 g/l), supplemented with KH2PO4 (5 mg/l), and an initial pH adjusted to 8.0. thaiscience.info This optimized condition resulted in a pigment production of 13.61 mg/g-cell. thaiscience.info For Fusarium solani, media optimization studies, including solid-state fermentation on various substrates like orange peel, wheat bran, and sugarcane bagasse, have been conducted to improve pigment yield and formulate cheaper production media. jabonline.in

Other Regulatory Factors in Fungal Culture Systems

Beyond carbon and nitrogen sources, other factors regulate secondary metabolism in fungal cultures. These include pH, temperature, light, and the presence of other organisms. oup.commdpi.com As mentioned, alkaline pH favors the expression of this compound biosynthetic genes in F. fujikuroi under low nitrogen conditions. frontiersin.org Initial medium pH significantly impacts naphthoquinone biosynthesis in F. verticillioides. thaiscience.info Temperature is also a critical factor, with 30°C being optimal for pigment production in F. verticillioides. thaiscience.info Light can also regulate secondary metabolite synthesis in Fusarium fujikuroi, although its specific effect on this compound compared to other metabolites like fusarins varies. mdpi.com Signaling pathways, such as those involving G proteins and cAMP, play crucial roles in regulating this compound biosynthesis in F. fujikuroi. frontiersin.orgplos.org Deletion of certain Gα subunits can lead to the upregulation of this compound biosynthetic genes and increased this compound production. frontiersin.orgplos.org Global transcription factors and chromatin modifications also contribute to the complex regulatory network controlling secondary metabolite biosynthesis. oup.comfrontiersin.org

Here is a summary of some cultivation parameters and their impact on naphthoquinone pigment production in F. verticillioides:

ParameterOptimal ConditionPigment Production YieldSource
Carbon SourceGlucose (20 g/l)13.61 mg/g-cell thaiscience.info
Nitrogen SourceYeast Extract (2.5 g/l)13.61 mg/g-cell thaiscience.info
Initial pH8.013.61 mg/g-cell thaiscience.info
Temperature30°C13.61 mg/g-cell thaiscience.info
Agitation Rate200 rpm13.61 mg/g-cell thaiscience.info

Note: The yield of 13.61 mg/g-cell was achieved under the combination of these optimized conditions. thaiscience.info

For Fusarium solani, dextrose was found to be the most suitable carbon source for pigment production. jabonline.in

Carbon SourceSuitability for F. solani Pigment ProductionSource
DextroseMost suitable jabonline.in
SucroseTested jabonline.in
MaltoseTested jabonline.in
StarchTested jabonline.in
LactoseGrowth inhibited jabonline.in

The production of bostrycoidin, a related polyketide, was investigated in Saccharomyces cerevisiae through heterologous expression of Fusarium solani genes. The maximum titer of bostrycoidin achieved was 2.2 mg/L after 2 days of induction with galactose. mdpi.com

Host OrganismGenes Expressed (from F. solani)Induction ConditionProductMaximum TiterSource
Saccharomyces cerevisiaeFvPPT, fsr1, fsr2, fsr3GalactoseBostrycoidin2.2 mg/L mdpi.com,

Biosynthetic Pathways and Genetic Regulation of Fusarubin

Polyketide Synthase (PKS) Pathway Elucidation

The fusarubin biosynthetic pathway has been studied in detail, particularly in Fusarium fujikuroi and Fusarium solani. researchgate.netmdpi.comresearchgate.netnih.gov It involves a series of enzymatic steps starting with the formation of a polyketide backbone. researchgate.netfrontiersin.org

Identification of Core Biosynthetic Gene Clusters (fsr)

The genes responsible for this compound biosynthesis are organized into a core biosynthetic gene cluster designated fsr. researchgate.netresearchgate.netasm.orgnih.gov This cluster has been identified in various Fusarium species. mdpi.comresearchgate.netnih.govmdpi.com In F. fujikuroi, the fsr gene cluster includes genes fsr1 to fsr6. researchgate.netresearchgate.net Comparative genomic analyses have shown that a core set of genes, including fsr1, fsr2, and fsr3, are syntenic in several Fusarium species, although variations in the surrounding genes can exist. researchgate.netmdpi.com

A comparison of the fsr gene clusters among different Fusarium species reveals conserved core genes. researchgate.netmdpi.com

Gene NamePutative FunctionFound in F. fujikuroiFound in F. solaniFound in F. graminearumFound in F. verticillioides
fsr1Polyketide Synthase (PKS3/PGL1)YesYesYesYes
fsr2O-methyltransferaseYesYesYesYes
fsr3Monooxygenase (FAD-binding)YesYesYesYes
fsr4Alcohol dehydrogenaseYesYesNoYes
fsr5Short-chain dehydrogenase/reductaseYesNoNoYes
fsr6Zn(II)2Cys6-type transcription factorYesYesYesYes
fsr7Not specified in search resultsYesYesNoNo

Role of Polyketide Synthase (Fsr1/PKS3) in Initial Precursor Formation

The initial step in this compound biosynthesis is catalyzed by the polyketide synthase Fsr1, also known as PKS3 or PGL1. d-nb.infofrontiersin.orgmdpi.comnih.govplos.org This enzyme is a type I non-reducing PKS (NR-PKS). researchgate.netnih.gov Fsr1 is responsible for the condensation of one acetyl-CoA starter unit and six malonyl-CoA extender units, resulting in the formation of a heptaketide backbone. researchgate.netfrontiersin.org The PKS-derived product is then released as 6-O-demethylfusarubinaldehyde. researchgate.netfrontiersin.orgmdpi.comnih.gov For effective polyketide formation, the acyl carrier protein (ACP) domain of the PKS requires phosphopantetheinylation, often facilitated by a 4'-phosphopantetheinyl transferase (PPTase). mdpi.comresearchgate.netnih.gov

Enzymatic Tailoring by O-Methyltransferases (Fsr2) and Monooxygenases (Fsr3)

Following the formation of the initial polyketide product, enzymatic tailoring steps are carried out by other enzymes encoded within the fsr gene cluster. researchgate.netfrontiersin.orgmdpi.comresearchgate.netnih.govnih.gov The O-methyltransferase Fsr2 and the FAD-binding monooxygenase Fsr3 play crucial roles in these modifications. frontiersin.orgmdpi.comresearchgate.netnih.gov Fsr3 is involved in the incorporation of hydroxyl groups, while Fsr2 catalyzes methylation steps. researchgate.netfrontiersin.org These enzymes act on the intermediate 6-O-demethylfusarubinaldehyde, leading to the formation of various this compound-type metabolites. researchgate.netfrontiersin.orgmdpi.comnih.gov Heterologous expression studies have demonstrated that co-expression of fsr1, fsr2, and fsr3 is sufficient for the production of this compound derivatives like bostrycoidin (B1200951). frontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.net

Formation of the Heptaketide Backbone and Cyclization

The heptaketide backbone is formed by the iterative condensation of acetyl-CoA and malonyl-CoA units by the PKS Fsr1. researchgate.netfrontiersin.orgrasmusfrandsen.dk After the assembly of the seven units, the backbone undergoes cyclization. researchgate.netfrontiersin.orgrasmusfrandsen.dk Aldol-type cyclization reactions are involved in the formation of rings A and B of the this compound structure. researchgate.netrasmusfrandsen.dk The cyclized product is subsequently released from the PKS. researchgate.netfrontiersin.orgnih.gov The cyclization pattern for this compound and related naphthoquinones involves C4–C9 cyclization. oup.com

Characterization of Biosynthetic Intermediates (e.g., 6-O-demethylfusarubinaldehyde)

Several intermediates in the this compound biosynthetic pathway have been characterized. researchgate.netfrontiersin.orgmdpi.comnih.gov A key intermediate is 6-O-demethylfusarubinaldehyde, which is the product released by the PKS Fsr1. researchgate.netfrontiersin.orgmdpi.comnih.gov This compound serves as the entry molecule for subsequent tailoring reactions. mdpi.com Other intermediates and related this compound-type metabolites have been identified through analyses of fungal cultures and heterologous expression experiments. researchgate.netmdpi.com

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is subject to genetic regulation, ensuring its production under specific conditions. researchgate.netasm.orgnih.gov The expression of the fsr gene cluster is regulated, and studies have identified factors influencing its activity. researchgate.netplos.orgfrontiersin.org For instance, in Fusarium fujikuroi, the expression of this compound biosynthetic genes, such as fsr1 and fsr2, is influenced by nitrogen availability and pH conditions. plos.orgfrontiersin.org Nitrogen starvation can lead to the upregulation of this compound biosynthetic genes. plos.orgscispace.com

Furthermore, signaling pathways involving G proteins and cAMP have been implicated in the regulation of this compound biosynthesis. plos.orgscispace.com Studies in F. fujikuroi have shown that the Gα subunits FfG1 and FfG3 act as negative regulators of this compound biosynthesis. plos.orgscispace.com Deletion of the genes encoding FfG1 or FfG3 leads to the upregulation of fsr genes and increased this compound production. plos.orgscispace.com This suggests that the inactivation of the FfG1-dependent signaling pathway is required for this compound biosynthesis. plos.org While the adenylyl cyclase FfAC, a downstream target of these G proteins, also affects this compound biosynthesis, the involvement of protein kinase A (PKA), a typical target of cAMP, in this regulation appears less direct, suggesting the involvement of other cAMP-binding proteins. plos.orgscispace.com

Transcription factors also play a role in regulating the fsr gene cluster. For example, the Zn(II)2Cys6 transcription factor Fsr6 is part of the fsr cluster and is involved in controlling mycelial pigmentation associated with this compound and related pigments. d-nb.info

Regulatory Genes and Signaling Pathways (e.g., G-protein and cAMP Signaling)

The regulation of this compound biosynthesis involves intricate signaling networks, including those mediated by G-proteins and cyclic adenosine (B11128) monophosphate (cAMP). In Fusarium fujikuroi, this compound biosynthesis is negatively regulated by at least two Gα subunits, FfG1 and FfG3. plos.orgnih.gov These Gα subunits act as stimulators of adenylyl cyclase (FfAC), an enzyme responsible for producing cAMP. plos.orgnih.govmdpi.com This suggests that the G-protein and cAMP signaling pathways play a role in controlling the production of fusarubins.

While cAMP is a key second messenger in this pathway, studies indicate that cAMP-dependent protein kinase (PKA), a common downstream target of cAMP, is not directly involved in the regulation of fusarubins in F. fujikuroi. plos.orgnih.gov This points to the potential existence of other, yet unidentified, cAMP-binding proteins that might mediate the repressive effect on this compound biosynthesis. plos.orgplos.org

The G-protein system, which is upstream of the cAMP signaling pathway, includes G-protein coupled receptors (GPCRs) and heterotrimeric G proteins composed of α, β, and γ subunits. mdpi.com GPCRs recognize extracellular signals, leading to the activation of heterotrimeric G-proteins. mdpi.com The activated Gα subunit can then stimulate adenylyl cyclase, increasing cAMP production. mdpi.com

Transcriptional Control Mechanisms of this compound Gene Clusters

Transcriptional control is a crucial level of regulation for this compound gene clusters. These clusters often contain cluster-specific transcription factors that regulate the expression of the genes involved in the biosynthetic pathway. frontiersin.org These transcription factors are typically positive-acting Zn(II)₂Cys₆ zinc binuclear type proteins. frontiersin.org Overexpression of these pathway-specific transcription factors can lead to elevated expression of the cluster genes and even activate silent gene clusters. frontiersin.org

In F. fujikuroi, the this compound biosynthetic genes, such as fsr1 (encoding the polyketide synthase) and fsr2 (encoding an O-methyltransferase), are up-regulated in mutants with deletions in the ffg1 gene, a Gα subunit. plos.org This indicates that FfG1 acts as a repressor of this compound biosynthesis at the transcriptional level. plos.org The expression of this compound biosynthetic genes can also be influenced by nitrogen availability, with large amounts of nitrogen repressing their expression. researchgate.netmdpi.com

The this compound gene cluster in F. fujikuroi is also known to be highly expressed under acidic conditions. frontiersin.org The pH regulator PacC is being investigated for its potential involvement in the pH-dependent regulation of this compound genes. researchgate.net While PacC is known to activate target genes at alkaline pH and repress genes expressed at acidic pH in Aspergillus nidulans, the regulation in Fusarium species can differ. researchgate.net

A GATA-type transcription factor, Csm1, has been identified as a global regulator of secondary metabolism in F. fujikuroi. frontiersin.org Deletion of csm1 leads to the de-regulated expression of several gene clusters, including the this compound gene cluster, which shows high expression under acidic conditions in the mutant compared to the wild type. frontiersin.org

The core this compound gene cluster in F. fujikuroi consists of genes fsr1 to fsr6. researchgate.net Deletion of fsr1 (PKS-encoding gene) or fsr6 (encoding a Zn(II)₂Cys₆ transcription factor) results in a total loss of gene expression for the cluster. researchgate.netuniprot.org However, deletion of other genes within the cluster does not affect the expression of the remaining fsr genes, suggesting a specific regulatory role for Fsr1 and Fsr6. researchgate.net

Comparative Genomics of this compound Gene Clusters Across Fungal Species

Comparative genomics studies have revealed insights into the distribution and evolution of this compound gene clusters across different fungal species, particularly within the Fusarium genus. The this compound biosynthetic gene cluster (BGC) is considered to be conserved across all sequenced Fusarium species. nih.govwur.nlfrontiersin.org This widespread presence suggests an ancestral origin of the cluster within the genus.

Comparative analysis of BGCs among different Fusarium genomes shows that most gene clusters in F. proliferatum are typically conserved compared to other Fusarium species. mdpi.com In contrast to some other gene clusters like the fusaric acid cluster, the this compound BGC is almost perfectly maintained with high levels of similarity in gene content and largely collinear flanking genes among members of the Gibberella fujikuroi species complex. mdpi.com

The presence or absence of secondary metabolite gene clusters can vary markedly among fungal genomes, and this distribution is not always correlated with phylogenetic relationships. nih.gov Factors such as cluster loss and horizontal gene transfer are thought to contribute to these patterns. nih.gov However, the conservation of the this compound cluster across Fusarium suggests it has been largely retained throughout the evolutionary history of the genus. mdpi.com

Comparative genomics approaches, utilizing tools like antiSMASH and BiG-SCAPE, allow for the identification and comparison of BGCs across multiple genomes, grouping them into gene cluster families based on similarity. wur.nlfrontiersin.orgfrontiersin.org This has confirmed the widespread presence and relative conservation of the this compound BGC (sometimes referred to as the PKS3 cluster or oxyjavanicin cluster) in Fusarium species. wur.nlmdpi.commdpi.com

Interactive Table 1: Conservation of this compound BGC Core Genes in Fusarium Species

SpeciesCore Genes Present (Example)Conservation LevelReference
Fusarium solanifsr1-7High nih.govresearchgate.net
Fusarium fujikuroifsr1-6High researchgate.net
Fusarium graminearumfsr1, fsr2, fsr3 (core)High researchgate.netnih.gov
Fusarium verticillioidesfsr1, fsr2, fsr3 (core)High researchgate.net
F. incarnatum-equisetiPresentHigh nih.gov
F. proliferatumPresentHigh mdpi.com
F. oxysporumPresentHigh mdpi.com

Note: Conservation level refers to the presence of the core this compound gene cluster.

Heterologous Expression Systems for Pathway Reconstruction and Metabolite Production

Heterologous expression involves transferring genes or gene clusters from one organism to another to produce specific metabolites. This approach is valuable for reconstructing biosynthetic pathways, studying gene function, and potentially producing compounds in a more controlled and efficient manner compared to extraction from native sources. researchgate.netnih.gov

Utilizing Saccharomyces cerevisiae for Heterologous Expression

Saccharomyces cerevisiae (baker's yeast) is a widely used host for heterologous expression due to its well-developed molecular toolbox, relatively simple metabolism, and generally regarded as safe (GRAS) status, making it suitable for fermentation. nih.govresearchgate.net

The core genes of the this compound biosynthetic gene cluster from Fusarium solani, specifically fsr1, fsr2, and fsr3, have been successfully expressed in S. cerevisiae. nih.govresearchgate.netnih.gov This has allowed for the production of the core scaffold compound, such as bostrycoidin, a red aza-anthraquinone pigment structurally related to this compound. nih.govresearchgate.netresearchgate.netnih.gov

To achieve effective heterologous expression of polyketides like fusarubins in S. cerevisiae, it is often necessary to co-express a 4'-phosphopantetheinyl transferase (PPTase). researchgate.net This enzyme is required for the phosphopantetheinylation of the acyl carrier protein (ACP) domain of the polyketide synthase (FSR1), which is essential for the iterative process of elongating the ketide backbone. researchgate.net For example, a PPTase from Fusarium verticillioides (FvPPT) has been introduced into S. cerevisiae expression strains for this purpose. nih.govresearchgate.net

Studies have demonstrated the production of bostrycoidin in S. cerevisiae by introducing combinations of the core genes. nih.govresearchgate.net For instance, expressing FvPPT and fsr1 allows for the initial steps, while including fsr2 (O-methyltransferase) and fsr3 (monooxygenase) leads to the production of more tailored products like bostrycoidin. nih.govresearchgate.net The expression is often controlled by inducible promoters, such as the Gal1/10 promoter system, which is activated by galactose. nih.govresearchgate.netresearchgate.net

While heterologous expression in S. cerevisiae has proven effective for pathway reconstruction and producing core structures, the yields can sometimes be lower compared to those obtained from native fungal cultures. researchgate.netnih.gov For example, the maximum titer of bostrycoidin achieved in S. cerevisiae has been reported around 2.2 mg/L, whereas extraction from fungal cultures can yield higher amounts of related metabolites like this compound (189 mg/L) and javanicin (B1672810) (45 mg/L). researchgate.netnih.gov Optimizing the host's primary metabolism to increase the availability of precursor molecules for polyketide synthesis is a strategy to potentially enhance production titers in S. cerevisiae. researchgate.net

Interactive Table 2: Heterologous Expression of this compound Core Genes in Saccharomyces cerevisiae

Genes Expressed in S. cerevisiaeResulting Compound(s) (Example)Reference
FvPPT, fsr16-O-demethylfusarubinaldehyde researchgate.net
FvPPT, fsr1, fsr2, fsr3Bostrycoidin nih.govresearchgate.netresearchgate.netnih.gov

Note: FvPPT is a 4'-phosphopantetheinyl transferase from F. verticillioides.

Engineering Other Microbial Hosts for this compound Production

Besides Saccharomyces cerevisiae, other microbial hosts can be engineered for the production of fusarubins or related compounds. The filamentous yeast Yarrowia lipolytica has also been utilized for the heterologous expression of the core this compound biosynthetic genes (fsr1, fsr2, fsr3) from Fusarium solani. researchgate.netnih.gov Transferring these genes into Y. lipolytica has enabled the biosynthesis of bostrycoidin. researchgate.netnih.gov Engineering the host strain, such as modifying genes involved in the β-oxidation cycle, has been explored to optimize polyketide titers in Y. lipolytica. nih.gov

Escherichia coli has also been used for the heterologous expression of PKS3 (fsr1), the main biosynthetic gene in the this compound pathway. researchgate.net Expression of fsr1 in E. coli has resulted in the production of 6-O-demethylfusarubinaldehyde, which is considered an entry molecule in the biosynthetic pathways of fusarubins in species like F. fujikuroi and F. graminearum. researchgate.net

The development of synthetic biology toolboxes for non-conventional microbial hosts is an active area of research aimed at improving the performance of engineered strains for the bio-based production of chemicals and materials. vub.be This includes the construction of synthetic genetic circuits for dynamic pathway regulation, which could be applied to optimize this compound production in various microbial systems. vub.be Engineering microbial hosts involves leveraging advances in functional genomics and genetic engineering to overproduce desired natural products, offering a more rapid approach compared to traditional strain improvement methods. rsc.org

Structural Modifications and Structure Activity Relationships of Fusarubin Analogues

Naturally Occurring Fusarubin Derivatives

Fusarium species are known to produce a variety of secondary metabolites, including numerous naphthoquinones and related compounds. kcl.ac.ukrsc.org Naturally occurring this compound derivatives often feature modifications such as methylation, dehydration, or changes in the oxidation state of the naphthoquinone core. These structural variations contribute to the diverse biological profiles observed among these natural products.

O-Methylated Fusarubins

O-methylated fusarubins are derivatives where a methyl group (-CH3) is attached to one or more of the hydroxyl groups on the this compound scaffold. Examples include 3-O-methyl-8-O-methyl-fusarubin, 8-O-methyl-fusarubin, and 3-O-methyl-fusarubin. researchgate.nettandfonline.com The position and number of methyl groups can influence the compound's physical, chemical, and biological properties. ontosight.ai

Research has indicated that O-methylation can affect the antifungal and cytotoxic activities of this compound analogues. For instance, 3-O-methyl-8-O-methyl-fusarubin has shown inhibitory effects against certain soil-borne phytopathogenic fungi, such as Sclerotium sclerotiorum and Sclerotium rolfsii. researchgate.nettandfonline.com Molecular docking studies suggest that O-methylated fusarubins can interact with target enzymes like succinate (B1194679) dehydrogenase. researchgate.nettandfonline.com The presence of a methoxy (B1213986) moiety at the fifth position of the aromatic ring in this compound analogues has been linked to the retention of antifungal activity against S. sclerotiorum. tandfonline.com

Anhydrothis compound (B1217399) and Dihydrothis compound

Anhydrothis compound and dihydrothis compound are other naturally occurring derivatives of this compound. Anhydrothis compound is characterized by a naphthoquinone ring system with specific hydroxy and methoxy substitutions and a complex ring system incorporating elements of naphtho and pyran rings. ontosight.ai It has shown potential as an antibiotic and has been investigated for hypothetical effectiveness against certain types of cancer. researchgate.net Dihydrofusarubins, such as 4a,10a-dihydrothis compound, are considered precursors that can undergo non-enzymatic oxidation to yield this compound. oup.com

Studies evaluating the anti-nemic activity of this compound and anhydrothis compound against M. incognita found this compound to be highly active, followed by anhydrothis compound. researchgate.netresearchgate.net This suggests that the structural differences between these two forms impact their efficacy. The stereochemistry of dihydrothis compound derivatives, such as 3-O-methyl and 3-O-ethyl-4a,10a-dihydrothis compound A, has been studied, revealing insights into their structural characteristics. researchgate.net

Deoxythis compound Analogues

Deoxythis compound analogues are characterized by the absence of a hydroxyl group at a specific position. An example is 6-O-demethyl-5-deoxythis compound, which features modifications at the 6-O and 5-deoxy positions distinguishing it from other this compound derivatives. ontosight.ai While there may not be extensive reports specifically on the SAR of all deoxythis compound analogues, the removal or modification of hydroxyl groups is generally known to influence the polarity and hydrogen bonding capabilities of a molecule, which can significantly alter its interaction with biological targets. 6-O-demethyl-5-deoxythis compound has been isolated from fungi and its analogue has shown inhibitory effects on the proliferation of blood tumor cell lines and increased cell apoptosis. longchangextracts.com

Related Naphthoquinones and Aza-anthraquinones

The Fusarium genus also produces other related naphthoquinones and aza-anthraquinones that share structural similarities with this compound. These include compounds like Javanicin (B1672810), Bostrycoidin (B1200951), Solaniol, and Rubrofusarin (B1680258). kcl.ac.ukresearchgate.netmdpi.comresearchgate.netcore.ac.ukpageplace.de These compounds often possess overlapping or distinct biological activities compared to this compound, providing further insights into the SAR of this class of metabolites.

Javanicin, anhydrojavanicin, this compound, anhydrothis compound, bostrycoidin, and novarubin are examples of soluble extracellular naphthoquinones with a naphthazarin structure synthesized by F. decemcellulare. researchgate.net Javanicin has demonstrated antimycobacterial, cytotoxic, and antifungal activities. researchgate.net Bostrycoidin is an aza-anthraquinone and has been recognized as the first naturally occurring 2-aza-anthraquinone. core.ac.uk Rubrofusarin and aurofusarin (B79076) are other pigments produced by F. graminearum. researchgate.netcore.ac.uk The biosynthesis of some of these related compounds, such as bostrycoidin and javanicin, can be linked to enzymes involved in the this compound biosynthetic pathway. mdpi.com

The structural variations among these related compounds, such as the presence of a nitrogen atom in the aza-anthraquinones or differences in methylation and hydroxylation patterns in the naphthoquinones, contribute to their specific biological activities and target interactions.

Chemical Synthesis and Derivatization Strategies for Research

Chemical synthesis plays a vital role in obtaining sufficient quantities of this compound and its analogues for detailed biological evaluation and SAR studies. It also allows for the creation of novel derivatives not found in nature, enabling a more systematic exploration of how structural changes affect activity.

Total Synthesis Approaches to this compound and Analogues

Total synthesis approaches aim to construct the complete molecular structure of this compound and its analogues from simpler starting materials through a series of controlled chemical reactions. These synthetic routes can provide access to compounds that are difficult to isolate in large amounts from natural sources or enable the preparation of specific structural variants.

Unified synthesis approaches have been developed for related pyranonaphthoquinone natural products, including 8-O-methylthis compound, 8-O-methylanhydrothis compound, this compound, and anhydrothis compound. rsc.orgnih.gov Key synthetic features in these approaches can involve Diels-Alder cycloaddition to build the naphthalene (B1677914) core and intramolecular acetalization to form the pyran ring. rsc.orgnih.gov Manipulation of the oxidation state of the naphthoquinone core is also employed to construct different analogues. rsc.orgnih.gov

These synthetic efforts not only provide materials for biological testing but also contribute to confirming the structures of naturally isolated compounds. semanticscholar.org The ability to synthesize this compound and its analogues allows researchers to systematically modify specific parts of the molecule and evaluate the impact of these changes on biological activity, thereby establishing detailed SARs.

Here is a table summarizing some of the compounds mentioned and their reported activities:

Compound NameReported Activities
8-O-Methyl-fusarubinAntimicrobial, antioxidant, cytotoxic (cancer cell lines) ontosight.ai
3-O-Methyl-8-O-methyl-fusarubinAntifungal (S. sclerotiorum, S. rolfsii) researchgate.nettandfonline.com
Anhydrothis compoundAntibiotic, potential anticancer, anti-nemic researchgate.netresearchgate.net
This compoundAnti-nemic researchgate.netresearchgate.net
6-O-Demethyl-5-deoxythis compoundAnalogue shows inhibition of blood tumor cell lines proliferation and increased apoptosis longchangextracts.com
JavanicinAntimycobacterial, cytotoxic, antifungal researchgate.net
BostrycoidinAntibiotic, antifungal core.ac.ukdtu.dk

Targeted Chemical Modifications for Structure-Activity Probing

Targeted chemical modifications of this compound and its analogues are essential for probing the structural requirements for their biological activities. These modifications involve altering specific functional groups or the core naphthoquinone scaffold to synthesize derivatives with potentially improved or altered properties. The synthesis of this compound derivatives can be achieved through both chemical synthesis and biotechnological approaches, utilizing the fungi that naturally produce these metabolites. ontosight.ai

Studies have explored modifications such as substitutions on the naphthoquinone core or alterations to the attached functional groups like hydroxyl or methoxy moieties. For example, the presence of a methoxy group at the 8th position in 8-O-methyl-fusarubin is noted to significantly affect its properties. ontosight.ai Similarly, modifications at the 6-O and 5-deoxy positions distinguish 6-O-Demethyl-5-deoxythis compound from other derivatives. ontosight.ai While specific detailed examples of targeted chemical synthesis for SAR probing of this compound itself are less prevalent in the immediate search results, the principle is widely applied to naphthoquinone derivatives and fungal metabolites to understand how structural changes influence activity against various targets, such as enzymes involved in fungal growth or cancer cell proliferation. mdpi.comnih.gov

Conversion Pathways between this compound Derivatives (e.g., Anhydrothis compound to Bostrycoidin)

The biosynthesis of this compound and its derivatives involves complex enzymatic pathways within Fusarium species. These pathways can lead to the formation of various related compounds, and conversions between different this compound derivatives occur. A notable example involves the proposed conversion pathways between anhydrothis compound and bostrycoidin.

The biosynthetic pathway for these compounds is initiated by a polyketide synthase (PKS), FSR1 (also known as PKS3 or PGL1), which is responsible for the formation of 6-O-demethylfusarubinaldehyde from acetyl-CoA units. mdpi.comresearchgate.netresearchgate.net This intermediate can then undergo further enzymatic modifications catalyzed by enzymes such as the O-methyltransferase FSR2 and the FAD-binding monooxygenase FSR3. mdpi.comresearchgate.net

Suggested biosynthetic pathways indicate that non-enzymatic incorporation of ammonia (B1221849) followed by oxygenation and o-methylation by FSR3 and FSR2 can lead to bostrycoidin. mdpi.comresearchgate.net Alternatively, these enzymes can act independently on ammonia incorporation, potentially resulting in anhydrothis compound and javanicin. mdpi.comresearchgate.net While the precise steps and intermediates in the conversion of anhydrothis compound specifically to bostrycoidin are not explicitly detailed as a direct, isolated chemical conversion in the search results, the biosynthetic studies highlight the close relationship and potential interconversion within the fungal metabolic network. The biosynthesis of anhydrothis compound likely follows a pathway where the formation of its third ring occurs in early steps, closely related to the pathway leading to bostrycoidin. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies for this compound analogues aim to establish correlations between their chemical structures and observed biological efficacies. These studies are crucial for identifying the key structural features responsible for activity and guiding the design of more potent or selective compounds.

Correlation of Chemical Structure with Biological Efficacy

Studies on this compound analogues have demonstrated correlations between structural variations and biological activities, including antifungal, antibacterial, and cytotoxic effects. For instance, research on this compound analogues from Fusarium oxysporum has established a structure-antifungal activity relationship based on their performance against various soil-borne phytopathogenic fungi. researchgate.nettandfonline.com Specific analogues, such as 3-O-methyl-8-O-methyl-fusarubin, have shown significant inhibitory activity against certain fungi. researchgate.nettandfonline.comresearchgate.net

The naphthoquinone core is a common feature among bioactive fusarubins and related compounds. ontosight.aimdpi.com Modifications to this core or attached groups can influence activity. For example, the presence and position of hydroxyl and methoxy groups are likely important for the observed biological effects. ontosight.ai Studies on other naphthoquinone derivatives have indicated the importance of hydroxyl groups at specific positions for activity. nih.gov

This compound and its derivatives have shown broad-spectrum antimicrobial activity against various bacteria and fungi, as well as cytotoxic effects against cancer cell lines. ontosight.ainih.govsapub.org The specific structural features contributing to these different activities are investigated through SAR studies. For example, the cytotoxicity of anhydrothis compound against cancer cells and its antibiotic properties have been linked to its structure. mdpi.com

Identification of Key Pharmacophores and Functional Groups

Identifying key pharmacophores and functional groups is a critical aspect of SAR studies. These are the structural features essential for a compound to bind to a biological target and exert its effect. While detailed pharmacophore models specifically for this compound were not extensively described in the search results, studies on related compounds and the general principles of naphthoquinone activity provide insights.

For naphthoquinones, the quinone moiety itself is often crucial for redox-cycling and interaction with biological systems. nih.gov The hydroxyl groups present on the this compound scaffold are also likely to play a significant role through hydrogen bonding and influencing the compound's polarity and interactions with biological targets. nih.gov Methylation of these hydroxyl groups, as seen in 3-O-methyl-8-O-methyl-fusarubin and 8-O-methyl-fusarubin, alters the activity profile, suggesting the importance of the free hydroxyl groups or the introduced methyl groups in receptor binding or cellular uptake. ontosight.airesearchgate.nettandfonline.com

Studies on other classes of compounds have shown that specific functional groups and their positions are critical for antifungal or antimalarial activity. mdpi.comrhhz.netresearchgate.net By analogy, systematic modifications of this compound and evaluation of the resulting activity help pinpoint the essential functional groups or regions of the molecule.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational approaches, such as molecular docking and molecular dynamics simulations, are powerful tools used in SAR analysis to understand the interaction of this compound analogues with their biological targets at a molecular level. These methods can predict binding affinities, identify key interactions, and provide insights into the potential mechanisms of action.

Molecular docking studies have been employed to investigate the binding of this compound analogues to target enzymes in fungi, such as succinate dehydrogenase, glucosamine-6-phosphate synthase, and sterol 14α-demethylase. mdpi.comresearchgate.nettandfonline.comresearchgate.netresearchgate.net These studies can reveal the specific amino acid residues in the enzyme's active site that interact with the this compound analogue through various forces, including hydrogen bonds, salt bridges, π-anion, π-alkyl, and Van der Waals interactions. researchgate.nettandfonline.com For example, docking of 3-O-methyl-8-O-methyl-fusarubin into the succinate dehydrogenase site has provided details on these interactions. researchgate.nettandfonline.com

Computational methods can also be used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties and pharmacokinetic parameters, aiding in the selection of promising analogues for further development. mdpi.com Furthermore, theoretical studies on the structural properties of anhydrothis compound have utilized computational methods to analyze its flexibility and the effect of the crystalline environment. mdpi.com

While molecular dynamics simulations were mentioned in the context of SAR studies for this compound analogues, detailed findings from such simulations specifically for this compound were not extensively provided in the immediate search results. However, molecular dynamics simulations are generally used to study the dynamic behavior of the ligand-target complex and the stability of the interactions observed in docking studies. mdpi.comtandfonline.com

Mechanisms of Action of Fusarubin and Its Analogues in Biological Systems

Antifungal Mechanisms of Action

Fusarubin and its analogues demonstrate antifungal activity through various mechanisms, including the disruption of essential fungal enzymes and specific molecular interactions at target sites.

Interaction with Fungal Enzymes (e.g., Succinate (B1194679) Dehydrogenase Inhibition)

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain in fungi. nih.govndsu.edu It catalyzes the oxidation of succinate to fumarate. nih.govpatsnap.com Inhibition of SDH by antifungal compounds disrupts the electron transport chain, preventing the reduction of ubiquinone and leading to a rapid decrease in cellular ATP levels, ultimately impairing cellular functions and causing fungal cell death. nih.govpatsnap.com

Studies involving molecular docking and simulations have investigated the interaction of this compound analogues with fungal enzymes, including succinate dehydrogenase. researchgate.nettandfonline.com For instance, docking of 3-O-methyl-8-O-methyl-fusarubin into the succinate dehydrogenase site has revealed potential binding interactions. researchgate.nettandfonline.com This suggests that SDH inhibition may be a mechanism contributing to the antifungal activity of this compound analogues. researchgate.nettandfonline.com

Molecular Interactions at Target Sites (e.g., Salt Bridges, Hydrogen Bonds, π-Stacking)

Molecular docking studies provide insights into the specific interactions between this compound analogues and their target enzymes, such as succinate dehydrogenase. These interactions can include the formation of salt bridges, hydrogen bonds, and π-stacking interactions, as well as π-anion, π-alkyl, and Van der Waals interactions. researchgate.nettandfonline.com

Antimicrobial Mechanisms of Action

Beyond antifungal effects, this compound and its analogues also exhibit antimicrobial properties against bacteria. Their mechanisms in bacterial systems involve effects on cellular respiration and potential interactions with cell membranes.

Effects on Bacterial Cellular Respiration and Oxygen Consumption

Investigations into the antimicrobial mechanism of action of naphthoquinones from Fusarium, including this compound and methyl ether this compound, have shown that these compounds can stimulate the oxygen consumption of bacterial cells. nih.govbanglajol.info This stimulation was also observed in bacterial membrane preparations in a dose-dependent manner. nih.gov

This effect suggests an interaction with the bacterial respiratory chain. The naphthoquinones effectively acted as electron acceptors for bacterial diaphorase, which could explain their antibacterial activity. nih.gov Acting as electron acceptors can lead to the stimulation of respiratory activity and the generation of oxygen radical species, contributing to the antibacterial effect. nih.gov

Interactions with Bacterial Cell Membranes and Lipid Peroxidation

Some studies suggest that the mechanism of antibacterial effect of naphthoquinones, including this compound analogues, may be related to bacterial membrane binding. banglajol.info Additionally, some naphthoquinones have been shown to initiate an augmented level of lipid peroxidation in certain bacteria, such as Staphylococcus aureus, leading to toxic or lethal effects on the bacterial cells. banglajol.info

While the direct interaction of this compound and its specific analogues with bacterial cell membranes and their role in inducing lipid peroxidation require further detailed investigation, the general properties of naphthoquinones suggest these as potential mechanisms.

Broad-Spectrum Activity Investigations

This compound has demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi. cabidigitallibrary.orgsapub.orgresearchgate.netsapub.org Studies have reported its activity against various bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, as well as fungal species like Candida albicans and Candida rugosa. cabidigitallibrary.orgsapub.orgresearchgate.netsapub.org

For example, one study reported that this compound isolated from Fusarium oxysporum showed a minimum inhibitory concentration (MIC) of 1.56 µg/mL against S. aureus, E. coli, and P. aeruginosa. researchgate.net Anhydrothis compound (B1217399) and methyl ether of this compound have also shown activity against Pseudomonas aeruginosa. banglajol.info Methyl ether of this compound exhibited prominent activities against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus megaterium with notable zones of inhibition. researchgate.net

The broad-spectrum activity suggests that this compound and its analogues may target fundamental processes essential for the survival of a variety of microorganisms or employ multiple mechanisms of action. mdpi.com

Here is a summary of the broad-spectrum antimicrobial activity of this compound:

Microorganism SpeciesActivity Reported
Staphylococcus aureusBroad-spectrum
Staphylococcus epidermidisBroad-spectrum
Escherichia coliBroad-spectrum
Pseudomonas aeruginosaBroad-spectrum
Klebsiella pneumoniaeBroad-spectrum
Candida albicansBroad-spectrum
Candida rugosaBroad-spectrum
Bacillus megateriumProminent activity researchgate.net
Streptococcus pyogenesSignificant activity (Anhydrothis compound)

Here is a summary of MIC/IC50 values for some this compound analogues against specific microorganisms:

CompoundMicroorganism SpeciesValue (µg/mL)Reference
This compoundS. aureus1.56 researchgate.net
This compoundE. coli1.56 researchgate.net
This compoundP. aeruginosa1.56 researchgate.net
Anhydrothis compoundS. aureus2
Anhydrothis compoundStreptococcus pyogenes8
Methyl ether of this compoundS. aureus>128
Methyl ether of this compoundStreptococcus pyogenes>128

Antiparasitic Mechanisms of Action (e.g., Anti-malarial Activity against P. falciparum)

While the search results did not provide specific details on the antiparasitic mechanism of this compound against Plasmodium falciparum, they highlight that naphthoquinones, as a class of compounds, have been investigated for antimalarial activity researchgate.net. Some naphthoquinones are known to inhibit heme polymerization within the food vacuole of P. falciparum or target enzymes like P. falciparum glutathione (B108866) reductase researchgate.net. Although this compound has shown activity against various bacterial strains and Mycobacterium tuberculosis, and some Fusarium species metabolites have demonstrated antiplasmodial activity, a direct mechanism for this compound against P. falciparum was not explicitly detailed in the provided results tandfonline.commost.gov.bd. One study mentioned that 3-O-methyl this compound showed potent antiplasmodial activity against P. falciparum 3D7 strain with an IC50 value of 36.67 µM and low hemolytic activity, suggesting it as a potential antimalarial agent sapub.org.

Cytotoxic Mechanisms in Cellular Models

This compound and its analogue, anhydrothis compound, have demonstrated cytotoxic effects in human cancer cell lines, particularly those derived from hematological cancers such as acute myeloid leukemia (OCI-AML3), HL-60, U937, and Jurkat cells mdpi.comresearchgate.netnih.gov. Their cytotoxic action involves interference with cell cycle progression and the induction of apoptosis mdpi.comnih.gov. The cytotoxic mechanism of naphthoquinones can also involve a flavoprotein-catalyzed redox cycle, leading to the generation of free radicals and superoxide (B77818) molecules that can damage DNA or RNA nih.gov.

This compound and anhydrothis compound interfere with the cell cycle in hematological cancer cell lines. Specifically, this compound treatment significantly decreased the percentage of cells in the S phase and increased the percentage of cells in the G2/M phase in OCI-AML3 cells at concentrations of 10 and 20 µg/mL nih.gov. Anhydrothis compound, at a concentration of 50 µg/mL, significantly increased the percentage of cells in the G0/G1 phase and decreased the percentage of cells in the S phase nih.gov. These effects suggest that both compounds can induce cell cycle arrest, albeit in different phases depending on the compound and concentration nih.gov.

Both this compound and anhydrothis compound significantly increased apoptosis in hematological cancer cell lines at higher concentrations researchgate.netnih.gov. This compound was found to be more potent in this regard researchgate.netnih.gov. This compound induces apoptosis through the activation of the caspase-8/3 apoptotic pathway nih.gov. This activation is associated with increased production of Fas ligand (FasL) researchgate.netnih.govreferencecitationanalysis.com. FasL binding to its receptor, Fas/CD95, on the surface of target cells can trigger the caspase-8 dependent extrinsic apoptotic pathway oncotarget.com. While this compound increased the activation of caspase-8 through elevated production of FasL, anhydrothis compound did not activate caspase-3, suggesting it might induce cell death through alternative pathways like necrosis or necroptosis nih.gov.

This compound modulates several key signaling pathways involved in cell proliferation and apoptosis. This compound treatment upregulates the expression of p21 in a p53-dependent manner researchgate.netnih.govresearchgate.net. This upregulation of p21 is likely a consequence of decreased ERK phosphorylation and increased p38 expression, both of which contribute to increased p21 stability researchgate.netnih.gov. This compound also decreased Akt phosphorylation researchgate.netnih.govreferencecitationanalysis.com. These modulations of the ERK, p38, and Akt pathways, along with the p21/p53 system, contribute to this compound's ability to inhibit proliferation and increase apoptosis in cancer cells researchgate.netnih.gov. Anhydrothis compound, in contrast, did not significantly affect the phosphorylation levels of ERK, Akt, or p38 nih.gov.

Here is a summary of the effects of this compound and Anhydrothis compound on key signaling molecules:

CompoundERK Phosphorylationp38 ExpressionAkt Phosphorylationp21 Expressionp53 ExpressionFas Ligand ProductionCaspase-8/3 Activation
This compoundDecreasedIncreasedDecreasedUpregulatedIncreased (at higher concentrations)IncreasedIncreased
Anhydrothis compoundNo significant effectNo significant effectNo significant effectUpregulated (at higher concentrations)No significant effectNot explicitly mentionedCaspase-3 not activated

Induction of Apoptosis (e.g., Caspase-8/3 Pathway, Fas Ligand Production)

Neuroprotective Mechanisms and Related Biochemical Pathways (e.g., Relation to Vitamin K)

This compound has demonstrated significant neuroprotective activity against glutamate-induced cytotoxicity in HT22 cells rsc.orgresearchgate.netnih.govresearchgate.net. Glutamate toxicity is implicated in neuronal cell death in various neurological conditions nih.govnih.gov. An informatics approach using in silico systems pharmacology suggested that this compound may exert its neuroprotective effect by controlling the amount of ubiquinone researchgate.netnih.gov. Interestingly, this approach also indicated a relationship between this compound and vitamin K nih.gov. Predicted targets associated with the vitamin K cycle, such as GGCX, NQO1, and VKORC1, were identified as being included in the gene set related to this compound's activity nih.gov. While vitamin K is known to be present in brain tissues and has been investigated for neuroprotective actions, including effects on neuroinflammation and oxidative stress, the specific pathways involving neuroprotective actions with vitamin K have not been fully established in pathway databases nih.govresearchgate.netmdpi.com. This compound also exhibited strong antioxidant properties, as indicated by DPPH radical scavenging activity, which could contribute to its neuroprotective effects by preventing oxidative-stress-mediated cell death nih.govmdpi.com.

Anti-inflammatory Mechanisms

Research suggests that this compound may possess anti-inflammatory properties. One study evaluated the anti-inflammatory effect of this compound against PMA-induced inflammation in THP1 monocyte cells by measuring the levels of MCP-1, IL-8, and TNF-α tjpr.org. The results indicated that this compound downregulated levels of OVA-stimulated pro-inflammatory cytokines in bronchoalveolar lavage fluid in an asthmatic rat model tjpr.org. Another study mentioned that this compound exhibited anti-inflammatory action due to the induction of polarization of M1 and M2 macrophages and microglia, with M2-polarized cells contributing to the suppression and resolution of inflammation rsc.org. While some studies on Fusarium species extracts have shown anti-inflammatory activity by inhibiting NO production and suppressing pro-inflammatory cytokines like TNF-α and IL-6 in LPS-induced macrophage cells, a study specifically testing this compound and its analogues (javanicin and 3-O-methyl this compound) for anti-inflammatory activity in PMA-induced inflammation found none of the tested compounds showed such activity sapub.orgmdpi.com. This suggests that the anti-inflammatory effects might be specific to certain this compound analogues or require further investigation to clarify the precise mechanisms.

Modulation of Airway Hyperresponsiveness and Inflammatory Cell Infiltration

This compound has demonstrated effects on airway hyperresponsiveness (AHR) and inflammatory cell infiltration, particularly in the context of allergic asthma models. Studies in ovalbumin (OVA)-induced asthmatic rats showed that this compound treatment significantly decreased OVA-induced AHR. tjpr.orgajol.info. This modulation of AHR is a key aspect of its potential anti-asthmatic effect.

Furthermore, this compound treatment led to a significant reduction in the number of inflammatory cells in bronchoalveolar lavage fluid (BALF) from OVA-sensitized rats. Specifically, it decreased the levels of neutrophils, eosinophils, and total cells. tjpr.org. Eosinophil infiltration into the lungs is a characteristic feature of asthma and allergic inflammation. tjpr.org. Histological examinations in asthmatic rats also indicated that this compound suppressed eosinophil migration into the lungs. tjpr.org.

The mechanism underlying the reduction in inflammatory cell infiltration may involve the regulation of cell adhesion molecules (CAMs) and chemokines, which are crucial for the recruitment of eosinophils into the airways. tjpr.org.

Research findings on the modulation of airway hyperresponsiveness and inflammatory cell infiltration by this compound are summarized in the table below:

EffectModel SystemKey FindingsCitation
Decreased Airway Hyperresponsiveness (AHR)OVA-induced asthmatic ratsMarkedly suppressed methacholine-induced AHR. tjpr.org tjpr.orgajol.info
Reduced Inflammatory Cell InfiltrationOVA-induced asthmatic ratsSignificant decrease in neutrophils, eosinophils, and total cells in BALF. tjpr.org tjpr.orgajol.info
Suppressed Eosinophil Migration into LungsOVA-induced asthmatic ratsHistology showed reduced eosinophil migration. tjpr.org tjpr.org

Regulation of Pro-inflammatory Cytokines and Chemokines (e.g., IL-5, IL-13)

This compound has been shown to modulate the levels of various pro-inflammatory cytokines and chemokines involved in inflammatory responses, particularly those associated with type 2 (Th2) inflammation observed in asthma. tjpr.orgmdpi.com. In OVA-sensitized rats, elevated levels of Th2 cytokines and chemokines in BALF were significantly decreased by this compound treatment. tjpr.org.

Specifically, this compound demonstrated marked downregulation of interleukin-5 (IL-5), interleukin-13 (IL-13), interleukin-4 (IL-4), and eotaxin in the BALF of asthmatic rats. tjpr.org. IL-5 is vital for the survival and infiltration of eosinophils, while IL-13 plays a major role in AHR, eosinophil recruitment, and mucus production. tjpr.org. The downregulation of these mediators by this compound contributes to its observed anti-asthmatic effects. tjpr.org.

Furthermore, this compound treatment in asthmatic rats regulated the balance between Th1 and Th2 cytokines, significantly suppressing Th1 cytokine levels (IL-2 and interferon-gamma (IFN-γ)) and markedly elevating Th2 cytokine levels (IL-10 and transforming growth factor-beta (TGF-β)) in a dose-dependent manner. tjpr.org.

Data on the regulation of pro-inflammatory cytokines and chemokines by this compound are presented below:

MediatorEffect of this compound Treatment (OVA-induced asthmatic rats)SignificanceCitation
IL-5Significantly decreased levels in BALF. tjpr.orgVital for eosinophil survival and infiltration. tjpr.org tjpr.org
IL-13Significantly decreased levels in BALF. tjpr.orgMajor role in AHR, eosinophil recruitment, and mucus production. tjpr.org tjpr.org
IL-4Markedly downregulated levels in BALF. tjpr.orgTh2 cytokine involved in humoral immune reactions and inflammation. tjpr.org tjpr.org
EotaxinMarked downregulation in BALF. tjpr.orgImportant chemokine for eosinophil infiltration into airways. tjpr.org tjpr.org
IL-2 (Th1)Significantly suppressed levels. tjpr.org tjpr.org
IFN-γ (Th1)Significantly suppressed levels. tjpr.org tjpr.org
IL-10 (Th2)Markedly elevated levels. tjpr.orgAnti-inflammatory cytokine. nih.govmdpi.com tjpr.orgnih.gov
TGF-β (Th2)Markedly elevated levels. tjpr.orgInvolved in tissue repair and immune regulation. tjpr.org

Antioxidant Activities

This compound and some of its analogues have demonstrated antioxidant properties. rsc.orgontosight.ainih.govmdpi.comresearchgate.netjabonline.in. Antioxidant activity is crucial in counteracting oxidative stress, which is implicated in the pathogenesis of various inflammatory diseases. mdpi.com.

Studies have shown that this compound exhibits a strong antioxidant property, as evidenced by its ability to scavenge DPPH radicals. nih.govmdpi.comresearchgate.net. For instance, a red pigment containing this compound as the majority compound showed antioxidant activity by scavenging 50% of the DPPH radical at a concentration of 24 µg/mL. nih.govresearchgate.net. Anhydrothis compound, another this compound analogue, also exhibited antioxidant activity with an IC50 value of 12.4 μg/mL. rsc.orgjabonline.in. Bostrycoidin (B1200951), an anthraquinone (B42736) also produced by Fusarium solani, displayed considerable antioxidant activity with an IC50 of 1.6 μg/mL. rsc.orgjabonline.in.

The antioxidant action of this compound may contribute to its biological effects, including potential neuroprotective actions. mdpi.comproquest.com. Reactive oxygen species (ROS) are involved in various pathological processes, and compounds with free radical scavenging properties can offer protection. mdpi.comresearchgate.netproquest.com. Naphthoquinones, the class of compounds to which this compound belongs, have been reported to show antiparasitic effects by increasing the production of reactive oxygen species in some organisms, but can also exhibit antioxidant properties. sapub.org.

Summary of Antioxidant Activities:

CompoundAssayIC50 Value (µg/mL)Citation
This compoundDPPH scavenging24 nih.govresearchgate.net
This compoundDPPH scavenging34.8 rsc.orgjabonline.in
Anhydrothis compoundDPPH scavenging12.4 rsc.orgjabonline.in
BostrycoidinDPPH scavenging1.6 rsc.orgjabonline.in

Note: Different studies may report varying IC50 values depending on the experimental conditions and source of the compound.

Analytical and Characterization Methodologies for Fusarubin Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental in separating fusarubin from other compounds present in crude extracts obtained from fungal cultures. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Diode Array Detection (DAD)

HPLC is a widely used technique for the separation and quantification of this compound and its analogues. It offers high resolution and sensitivity, making it suitable for analyzing complex mixtures. HPLC systems are often coupled with a Diode Array Detector (DAD), which allows for the detection of compounds across a range of wavelengths simultaneously. This is particularly useful for pigmented compounds like this compound, which have characteristic UV-Vis absorption spectra. plos.orgresearchgate.net

In research, HPLC-DAD has been employed for the analysis of fusarubins in fungal culture filtrates. plos.orgresearchgate.net For instance, studies investigating the biosynthesis of fusarubins in Fusarium fujikuroi have utilized HPLC-DAD to analyze culture extracts and identify different this compound-related metabolites. plos.orgresearchgate.net The DAD is typically set to monitor wavelengths where fusarubins exhibit maximum absorbance, such as 450 nm. plos.org Preparative HPLC coupled with DAD and a fraction collector is also used for the isolation and purification of this compound and its analogues from fungal extracts. pubcompare.ai This allows for the collection of purified compounds in sufficient quantities for further structural elucidation. pubcompare.ai

In one study, preparative HPLC using a C-18 column with a gradient of water and acetonitrile (B52724) (both supplemented with formic acid) was used to isolate this compound, javanicin (B1672810), bostrycoidin (B1200951), and anhydrothis compound (B1217399). pubcompare.ai The DAD was set to collect chromatograms at multiple wavelengths, including 310 nm and 495 nm, and peaks were collected based on thresholds set at 310 nm. pubcompare.ai Analytical HPLC-DAD was then used to verify the purity and identity of the collected fractions. pubcompare.ai

Thin Layer Chromatography (TLC) and Preparative TLC

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique used for monitoring the separation of compounds and assessing the purity of fractions obtained from other chromatographic methods. libretexts.org Preparative Thin Layer Chromatography (Prep TLC) is used for purifying small to moderate quantities of compounds. rochester.edu

TLC is commonly used in this compound research to quickly analyze crude extracts and fractions from column chromatography. Different solvent systems are tested to find the optimal separation of this compound, which appears as a colored spot on the TLC plate. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for this compound in a specific solvent system and stationary phase. libretexts.org

Preparative TLC involves using thicker layers of stationary phase on larger plates, allowing for the separation of larger amounts of material compared to analytical TLC. rochester.edu After separation, the band containing this compound is scraped off the plate, and the compound is extracted from the stationary phase. rochester.eduresearchgate.net Studies on this compound production by Fusarium chlamydosporum have employed preparative TLC with solvent systems like methanol (B129727):chloroform (B151607):benzene:hexane (35:40:10:10) to obtain purified pigment. researchgate.net

Column Chromatography

Column chromatography is a widely used technique for the purification of this compound from crude fungal extracts. It involves packing a column with a stationary phase, typically silica (B1680970) gel, and eluting the compounds with a mobile phase or a gradient of solvents with increasing polarity. sapub.org

Researchers have used column chromatography with silica gel as the stationary phase and various solvent systems, such as gradients of n-hexane, ethyl acetate (B1210297), and methanol, to separate this compound and related compounds. sapub.org The crude extract is loaded onto the column, and fractions are collected as the mobile phase passes through. ajbls.com TLC is often used to monitor the fractions and identify those containing this compound. ajbls.com Fractions with similar TLC profiles are then combined and subjected to further purification if necessary. ajbls.com

In one study, column chromatography using silica gel and a gradient elution with chloroform and methanol was employed to purify pigments from F. chlamydosporum. ajbls.com This process yielded different fractions, and subsequent analysis identified 8-O-methyl this compound in one of the major fractions. ajbls.com Another study utilized silicic acid column chromatography followed by preparative TLC for the isolation of novel this compound-related pigments from Fusarium solani. nih.gov

Spectroscopic Techniques for Advanced Structural Elucidation

Spectroscopic techniques provide detailed information about the structure, functional groups, and connectivity of the this compound molecule. These methods are essential for confirming the identity of isolated compounds and elucidating the structures of new this compound analogues.

Mass Spectrometry (LC-MS, ESI-MS, LC-MS-MS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This is vital for confirming the molecular formula and gaining insights into the structural fragments of this compound.

LC-MS: Liquid Chromatography-Mass Spectrometry hyphenates HPLC with MS, combining the separation power of HPLC with the detection and identification capabilities of MS. creative-biolabs.com This allows for the analysis of complex mixtures and the determination of the molecular weight of eluting compounds. creative-biolabs.com

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermally labile compounds like this compound. creative-biolabs.com ESI produces protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), providing accurate molecular weight information. creative-biolabs.com

LC-MS-MS (Tandem Mass Spectrometry): This technique involves multiple stages of mass analysis. The parent ion (molecular ion) is selected and fragmented, and the resulting fragment ions are then analyzed. chromatographyonline.com The fragmentation pattern provides valuable structural information, helping to confirm the presence of specific functional groups and linkages within the this compound molecule. chromatographyonline.com

LC-MS, ESI-MS, and LC-MS-MS have been widely applied in the characterization of this compound and its derivatives. researchgate.netsapub.orgajbls.comsapub.orgmicrobiologyjournal.orgresearchgate.net These techniques are used to determine the molecular weight of isolated compounds and to obtain fragmentation data that supports the proposed structures. sapub.orgsapub.orgresearchgate.net For example, LC-MS analysis of purified pigments from F. chlamydosporum has identified compounds like 8-O-methyl this compound based on their molecular weight and retention time. ajbls.com ESI-MS has been used to obtain the molecular ion peak of this compound, providing its exact mass. researchgate.net LC-MS-MS is particularly useful for obtaining detailed structural information through the analysis of fragmentation patterns, aiding in the differentiation of closely related this compound analogues. researchgate.netchromatographyonline.commicrobiologyjournal.org

Researchers often use LC-MS-MS in both positive and negative ionization modes to obtain comprehensive mass spectral data. nih.gov The fragmentation patterns observed in LC-MS-MS experiments provide characteristic ions that help confirm the structural features of this compound. researchgate.netmicrobiologyjournal.org

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and related polyketide pigments. This technique measures the absorption of infrared radiation by a sample, providing a spectrum with peaks corresponding to specific vibrational modes of chemical bonds. FT-IR analysis has been employed in the characterization of pigments produced by Fusarium chlamydosporum, including rubrofusarin (B1680258) and 8-O-methyl this compound. The fingerprint region of the IR spectrum, typically between 450 and 4000 cm⁻¹, is particularly useful for determining functional groups ajbls.comajbls.com. For instance, FT-IR can indicate the presence of C=C conjugated double bonds, which are characteristic chromophores in pigments like carotenoids and are relevant to the structure of this compound researchgate.net. Studies on anhydrothis compound, a molecule structurally close to this compound, have shown that IR spectroscopy is sensitive to polar groups and can be used to study structural features mdpi.com. Analysis of vibrational modes in the IR spectrum, particularly in the 375–4000 cm⁻¹ range, helps in assigning specific peaks to functional groups like OH stretching vibrations mdpi.comnih.gov. For example, in the spectrum of this compound, peaks have been registered at 3380 and 3460 cm⁻¹, corresponding to OH stretching vibrations mdpi.com. FT-IR spectroscopy, especially when combined with attenuated total reflection (ATR), has also been used to differentiate between different Fusarium strains based on the structural characteristics of their cellular components, such as proteins and polysaccharides nih.govrsc.org.

UV-Visible Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is widely used to analyze the absorption properties of this compound and its derivatives in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting and quantifying pigmented compounds, as they absorb light in the visible range (400-700 nm) researchgate.net. UV-Vis spectrophotometry has been applied in the characterization of pigments extracted from Fusarium chlamydosporum. For example, 8-O-methyl this compound showed a maximum absorption at 502 nm using UV-Vis spectrophotometry ajbls.comajbls.com. Another study on a polyketide pigment identified as this compound showed a λmax at 210 nm in UV/Vis spectral studies researchgate.net. Detection of substances like anhydrothis compound at low concentrations has been carried out using chromatographic techniques coupled with UV luminescence and UV-Vis absorption spectroscopy mdpi.com. Theoretical calculations using time-dependent Density Functional Theory (TD-DFT) have also been employed to simulate and interpret the UV-Vis absorbance spectra of related molecules, showing good agreement with experimental data mdpi.comnih.govspectroscopyonline.comresearchgate.net.

Computational and Bioinformatic Tools in this compound Research

Computational and bioinformatic approaches play a significant role in understanding the potential biological activities, mechanisms of action, and structural properties of this compound. These tools enable researchers to predict compound-target interactions, identify relevant biological pathways, and analyze molecular behavior.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a small molecule (ligand), such as this compound, and a biological target protein. This method helps in identifying potential protein targets and understanding the molecular basis of the compound's activity. Molecular docking studies have been conducted for this compound to investigate its potential mechanism of action, particularly concerning its neuroprotective effects. For instance, molecular docking was used to estimate the binding between NAD(P)H:quinone oxidoreductase 1 (NQO1) protein and this compound mdpi.comproquest.com. The structure of NQO1 was obtained from the Protein Data Bank (PDB ID: 1H69), and the structure of this compound was extracted from the PubChem database (PubChem CID: 73421) for these studies mdpi.comproquest.com. Binding affinity was predicted using frameworks like Kdeep, a 3D-convolutional neural network-based method mdpi.comnih.gov. Results showed a strong binding affinity of this compound to NQO1, even higher than some known ligands nih.gov. Molecular docking and simulations have also been applied to study the possible mechanism of action of this compound analogues against target enzymes, revealing receptor-ligand binding affinity researchgate.nettandfonline.comtandfonline.commdpi.com. Docking studies have shown interactions such as salt bridges, hydrogen bonds, π-anion, π-alkyl, and Van der Waals interactions between this compound analogues and enzyme active sites like succinate (B1194679) dehydrogenase researchgate.nettandfonline.comtandfonline.com. The ability to model the structure and properties using quantum chemistry and molecular dynamics methods allows for predicting and explaining chemical properties and interactions with biological media like proteins mdpi.com.

Systems Pharmacology Approaches for Biological Target and Pathway Prediction

Systems pharmacology is an integrative approach that combines computational modeling and experimental data to understand the complex interactions between drugs, biological systems, and diseases. This approach is used in this compound research to predict potential biological targets and affected pathways. A systems pharmacological approach has been employed to investigate the systems-level mechanism of action of this compound, particularly in the context of its neuroprotective effects nih.govjournalgrid.com. This involves predicting the targets of this compound and investigating related biological pathways nih.govjournalgrid.com. Target prediction can be performed using platforms that utilize similarity-based methods based on various information, including chemical structures nih.gov. Pathway analysis, such as Gene Set Enrichment Analysis (GSEA) using databases like KEGG, is then used to identify pathways significantly associated with the predicted targets nih.gov. For this compound, systems pharmacological analysis suggested a relationship with the ubiquinone pathway and indicated that the compound might exert its neuroprotective effect by controlling the amount of ubiquinone mdpi.comnih.gov.

Bioinformatics Analysis Platforms for Compound-Target Interactions (e.g., BATMAN-TCM)

Bioinformatics analysis platforms are crucial for predicting and analyzing compound-target interactions. Tools like BATMAN-TCM (Bioinformatics Analysis Tool for Molecular mechANism of Traditional Chinese Medicine) are utilized to predict the potential targets of natural compounds, including those from fungal sources. BATMAN-TCM is an online bioinformatics tool designed to study the molecular mechanisms of Traditional Chinese Medicine, but it can be applied to predict interactions for various natural compounds ncpsb.org.cnmybiosoftware.com. This platform uses a similarity-based target prediction method incorporating information such as chemical structures, side effects, and gene expression data nih.gov. It calculates a probability score for the interaction between a compound and a target protein nih.gov. The BATMAN-TCM platform has been used to predict the targets of this compound, adopting a similarity-based target prediction method nih.govjournalgrid.com. This prediction is based on various factors, and targets with prediction scores above a certain threshold are considered nih.gov. The platform provides target prediction results based on diverse data sources and helps in understanding the relationship between compounds and target proteins nih.govncpsb.org.cn.

Density Functional Theory (DFT) for Structural and Optical Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and properties of molecules. In the context of this compound research, DFT is applied to study its structural and optical characteristics. DFT has been used to investigate the structural and optical properties of molecules related to this compound, such as anhydrothis compound and bostrycoidin mdpi.comnih.govresearchgate.netresearchgate.net. This includes studying the most stable geometry, higher-energy conformers, and tautomers nih.govresearchgate.net. DFT calculations can predict structural features and optical properties, such as vibrational and electronic absorption spectra mdpi.comnih.gov. For example, DFT has been used to model vibrational spectra and simulate electronic absorption spectra within the time-dependent DFT (TD-DFT) approach, showing good agreement with experimental data mdpi.comnih.govspectroscopyonline.comresearchgate.net. These calculations help in understanding the correlation between the spectral and structural properties of these molecules mdpi.com. DFT can also be used to investigate the stability of molecular structures researchgate.netresearchgate.net.

Bioactivity Assay Methodologies for In Vitro Studies

In vitro studies are fundamental to evaluating the biological effects of this compound on various cell lines. These studies employ a range of methodologies to assess cellular responses to treatment with the compound.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

Cell viability and proliferation assays are widely used to determine the cytotoxic or growth inhibitory effects of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose. aatbio.comabcam.comresearchgate.netatcc.orgslideshare.net This assay relies on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, primarily through mitochondrial dehydrogenases. aatbio.comabcam.comresearchgate.netatcc.org The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization. aatbio.comabcam.comresearchgate.netatcc.org

Research findings indicate that this compound exhibits cytotoxic effects on various human cancer cell lines. Studies using the MTT assay have determined the half-maximal inhibitory concentration (IC50) values for this compound against different cancer cell lines. For instance, this compound has shown cytotoxicity against MDA-MB-231 and DU142 cell lines with IC50 values of 1.5 µM and 4.2 µM, respectively. sapub.org Moderate activity was observed against MCF7, HeLa, A549, and B16F10 cell lines, with IC50 values of 7.7, 15.6, 16.04, and 10.3 µM, respectively. sapub.org Another study using the WST-1 assay, a similar tetrazolium-based assay, reported IC50 values of 3.97 µg/mL for anhydrothis compound and 3.58 µg/mL for methyl ether of this compound against human leukemia K-562 cells. researchgate.net

These findings highlight the differential sensitivity of various cancer cell lines to this compound and its derivatives.

CompoundCell LineAssayIC50 (µM)Source
This compoundMDA-MB-231MTT1.5 sapub.org
This compoundDU142MTT4.2 sapub.org
This compoundMCF7MTT7.7 sapub.org
This compoundHeLaMTT15.6 sapub.org
This compoundA549MTT16.04 sapub.org
This compoundB16F10MTT10.3 sapub.org
Anhydrothis compoundK-562WST-13.97 researchgate.net
Methyl ether of this compoundK-562WST-13.58 researchgate.net

*Note: IC50 values from researchgate.net are provided in µg/mL and converted to µM using the molecular weight of anhydrothis compound (288.25 g/mol ) and methyl ether of this compound (320.28 g/mol ). Anhydrothis compound: 3.97 µg/mL ≈ 13.77 µM. Methyl ether of this compound: 3.58 µg/mL ≈ 11.18 µM. However, the original values in µg/mL are presented in the table as per the source.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze various cellular characteristics, including DNA content, which is essential for assessing cell cycle distribution and detecting apoptosis. thermofisher.combeckman.comthermofisher.comresearchgate.netbiocompare.com By staining cells with fluorescent DNA-binding dyes, flow cytometry can differentiate between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. thermofisher.combeckman.comthermofisher.comresearchgate.net Apoptosis can also be detected using specific markers like Annexin V, often in combination with propidium (B1200493) iodide (PI). plos.org

Studies utilizing flow cytometry have shown that this compound treatment affects cell cycle progression and induces apoptosis in cancer cell lines. In acute myeloid leukemia (OCI-AML3) cells, this compound at concentrations of 10 or 20 μg/mL significantly decreased the percentage of cells in the S phase and increased the percentage of cells in the G2/M phase, indicating a G2/M cell cycle arrest. researchgate.netnih.govnih.gov Both this compound and anhydrothis compound were found to significantly increase apoptosis at higher concentrations in these cells. researchgate.netnih.gov Primary bone marrow cells were observed to be more sensitive to the anti-proliferative and pro-apoptotic effects of this compound compared to OCI-AML3 cells. nih.govresearchgate.net

Gene Expression Analysis (e.g., Northern Blot)

Gene expression analysis techniques, such as Northern blot, are used to study the levels of specific messenger RNA (mRNA) molecules within a sample, providing insights into which genes are being transcribed and at what level. microbenotes.comwikipedia.orgmybiosource.comazurebiosystems.comnih.gov Northern blotting involves separating RNA samples by size using gel electrophoresis, transferring them to a membrane, and then hybridizing them with a labeled probe complementary to the target RNA sequence. microbenotes.comwikipedia.orgmybiosource.comazurebiosystems.comnih.gov

Research on this compound has employed Northern blot analysis to investigate its impact on the expression of genes involved in cell cycle regulation and other cellular processes. For instance, studies have shown that this compound can up-regulate the expression of p21, a cyclin-dependent kinase inhibitor, in a p53-dependent manner. researchgate.netnih.govnih.gov This up-regulation of p21 is likely a contributing factor to the observed cell cycle arrest. researchgate.netnih.gov Northern blot analysis has also been used in studies investigating the biosynthesis of this compound itself, examining the expression levels of genes within the this compound biosynthetic gene cluster under different conditions or in various fungal mutants. nih.govasm.orgscispace.complos.orgresearchgate.net

Ecological and Biological Roles of Fusarubin in Fungi

Contribution to Fungal Pigmentation (e.g., Perithecial Coloration)

Fusarubin and related naphthoquinones are known to be responsible for the distinct coloration observed in certain fungal structures, particularly the perithecia, which are the sexual fruiting bodies of some ascomycete fungi like Fusarium species asm.orgresearchgate.netnih.gov. The dark pigmentation, sometimes described as black, dark blue, violet, or purple, is largely restricted to the perithecium mdpi.com. Studies have linked this compound-type polyketides to a defined gene cluster, designated fsr, and have demonstrated that fusarubins are the pigments responsible for the coloration of perithecia in Fusarium fujikuroi asm.orgresearchgate.netnih.gov. Similarly, in Fusarium graminearum, the black perithecial pigment has been related to fusarubins and described as "5-deoxybostrycoidin-based melanin" mdpi.com. The production of these pigments is associated with the fsr gene cluster mdpi.com. The fsr genes are expressed under low nitrogen and alkaline pH conditions in F. fujikuroi frontiersin.org. The coloration provided by this compound is thought to be important for the protection of perithecia and ascospores during differentiation mdpi.com.

Defensive Roles Against Environmental Stressors (e.g., Desiccation, UV Radiation, Reactive Oxygen Species)

Fungal pigments, including naphthoquinones like this compound, are believed to play a crucial role in protecting fungi and their survival structures from various environmental stresses researchgate.netnih.gov. The dark pigmentation conferred by this compound in perithecia is suggested to be important for protection against UV radiation and desiccation mdpi.com. This protective function is attributed to the chemical composition of the pigment, its ability to quench free radicals, and its distribution on the perithecial surface mdpi.com. Fungal secondary metabolites, in general, are thought to provide adaptive advantages in the natural environment, such as protection against UV radiation mdpi.com. Reactive oxygen species (ROS) are also environmental stressors that fungi encounter, and some fungal metabolites, including naphthoquinones, have been reported to show antioxidant activities ontosight.airsc.org. While the direct role of this compound in scavenging ROS as a primary defense mechanism requires further specific investigation, related naphthoquinones have been implicated in increasing ROS production in other organisms sapub.org. Fungal pigments, including quinones, are reported to protect fungi from environmental stresses, including ultraviolet radiation and oxidative damage nih.gov.

Inter-organismal Interactions: Fungi-Plant Symbiosis and Pathogenesis

Fusarium species exhibit diverse lifestyles, ranging from plant pathogens to endophytic and symbiotic associations pensoft.netnih.gov. This compound production has been linked to the pathogenesis of Fusarium chlamydosporum, which is described as an opportunistic pathogen microbiologyjournal.org. The production of this polyketide likely correlates with its pathogenic activity microbiologyjournal.org. Fusarium species are well-known plant pathogens causing significant diseases in various crops mdpi.com. During pathogenesis, fungi must overcome plant defense mechanisms, including the production of antimicrobial compounds and the accumulation of ROS mdpi.comfrontiersin.org. While not explicitly stated for this compound in all cases, fungal secondary metabolites can act as virulence factors, chemical signals for communication, and defense against competitors mdpi.com. Some studies suggest that extracellular vesicles from pathogenic fungi like Fusarium oxysporum may contain cargo, including polyketide synthases and this compound cluster-esterase, potentially pointing towards EVs as a site of biosynthesis for pigments and/or toxins involved in host-pathogen interactions frontiersin.org.

Conversely, some Fusarium species can form mutualistic relationships with plants. For example, an endophytic isolate of Fusarium pseudograminearum has been shown to form structures resembling ectomycorrhizal symbiosis with poplar trees, promoting plant growth and nutrient uptake pensoft.netnih.gov. While the direct role of this compound in such symbiotic interactions is not clearly defined in the provided context, endophytic fungi, in general, can produce a variety of secondary metabolites that may influence plant interactions rsc.orgresearchgate.net. These metabolites can assist plants against biotic stress and protect them from pathogenic attacks researchgate.net.

The production of this compound-type naphthoquinones, such as 8-O-methylnectriafurone, has also been linked to the deregulation of secondary metabolism in Fusarium verticillioides mutants with impaired growth, conidiation, and virulence, suggesting a role in fungal pathogenicity mdpi.com. Studies on this compound analogues from Fusarium oxysporum have also investigated their antifungal activity against soil-borne phytopathogenic fungi researchgate.net.

Emerging Research Frontiers and Future Perspectives

Advancements in Biosynthetic Pathway Engineering for Enhanced and Selective Production

Significant efforts are being directed towards engineering the biosynthetic pathway of fusarubin to improve production yields and achieve selective production of specific analogues. The core genes responsible for this compound biosynthesis, including the polyketide synthase gene fsr1 (PKS3), the O-methyltransferase gene fsr2, and the FAD-dependent monooxygenase gene fsr3, have been identified in Fusarium solani and other Fusarium species frontiersin.orgnih.gov. These genes are often organized in biosynthetic gene clusters (BGCs) frontiersin.orgnih.govnih.gov.

Heterologous expression of these gene clusters in suitable hosts like Saccharomyces cerevisiae has demonstrated the potential to produce this compound pathway intermediates and related compounds frontiersin.orgnih.gov. Research involves transferring these core genes and exploring the effect of additional genes, such as those from the β-oxidation cycle, to optimize polyketide titers frontiersin.org. Strategies include using techniques like CRISPR-Cas9-mediated genome editing for markerless gene integration frontiersin.org. Varying media composition, including different carbon and nitrogen sources, has also been shown to influence the production and selectivity of this compound and its analogues like javanicin (B1672810) and anhydrothis compound (B1217399) in Fusarium solani mdpi.com. For instance, media containing sucrose (B13894) and sodium nitrate (B79036) favored this compound production mdpi.com.

Future advancements in this area will likely involve a deeper understanding of the regulatory mechanisms governing these BGCs and employing synthetic biology approaches to design and construct optimized pathways in microbial cell factories for sustainable and efficient this compound production dtu.dk.

Novel Derivatization Strategies for Optimized Biological Activity and Specificity

Exploring novel derivatization strategies is a key frontier to optimize the biological activity and specificity of this compound. This compound and its analogues have demonstrated various biological properties, including antimicrobial, antifungal, and anticancer activities mdpi.commdpi.com. However, further structural modifications can potentially lead to compounds with enhanced potency, reduced toxicity, or targeted activity against specific biological targets.

Studies have investigated the fungicidal activity of this compound analogues from Fusarium oxysporum against various phytopathogenic fungi researchgate.netresearchgate.net. Molecular modeling approaches can be used to predict and understand the interaction of this compound analogues with biological targets researchgate.net. Techniques such as solid-phase extraction have been applied for metabolite fractionation to evaluate biological activity mdpi.com. Future research will likely involve rational design of this compound derivatives based on structure-activity relationship studies and computational modeling, followed by synthesis and comprehensive biological evaluation. Novel chemical synthesis techniques and biocatalytic approaches may also be employed for efficient derivatization mdpi.com.

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is crucial for gaining a comprehensive understanding of this compound's biosynthetic regulation and mechanisms of action. While the genetic basis for this compound biosynthesis is being uncovered frontiersin.orgnih.govnih.gov, the intricate regulatory networks and the interplay between different molecular layers are still being explored.

Multi-omics studies in Fusarium species are being conducted to understand secondary metabolism and identify novel metabolites and their associated gene clusters oup.combiorxiv.org. For example, comparative omics of the Fusarium fujikuroi species complex has highlighted differences in genetic potential and metabolite synthesis oup.com. Integrating data from multiple omics sources can help identify relevant molecular pathways involved in biological processes and disease mechanisms nih.gov. This integrated approach can reveal how environmental cues or genetic modifications affect gene expression, protein production, and ultimately, the profile and quantity of this compound and its analogues produced oup.com. Furthermore, multi-omics can aid in deciphering the molecular targets and pathways influenced by this compound in various biological systems researchgate.net. Future research will focus on developing advanced computational tools and analytical frameworks to effectively integrate and interpret large-scale multi-omics datasets to build comprehensive models of this compound biology nih.gov.

Development of Advanced Computational Models for Compound Design and Prediction

Advanced computational models play a vital role in the design of novel this compound analogues and the prediction of their biological activities. Quantum-chemical calculations and density functional theory (DFT) have been used to investigate the structural and optical properties of this compound-related compounds like anhydrothis compound mdpi.com. Molecular modeling can predict the interactions of this compound analogues with potential biological targets researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) modeling is being used to predict the fungicidal activity of organic compounds against Fusarium oxysporum, demonstrating the potential for predicting biological activity based on molecular structure editorum.ru. These models can help prioritize synthesis efforts by predicting the activity of hypothetical compounds before they are synthesized, thus accelerating the discovery of more potent and selective this compound derivatives editorum.ru. Future work will involve developing more sophisticated computational models that incorporate a wider range of molecular descriptors and biological data, potentially utilizing machine learning and artificial intelligence to predict complex biological outcomes and guide the design of next-generation this compound-based compounds researchgate.netmdpi.comeditorum.ru.

Exploration of Undiscovered Biological Targets and Regulatory Pathways

Identifying undiscovered biological targets and regulatory pathways is crucial for fully understanding this compound's biological roles and therapeutic potential. While this compound and its analogues have shown activity against various microorganisms and cancer cells mdpi.commdpi.com, the specific molecular targets and the complete spectrum of affected cellular pathways are not yet fully elucidated researchgate.net.

Research into the mechanisms of action of fungal metabolites, including those from Fusarium, is ongoing, with studies exploring their effects on various signaling pathways and molecular targets in cancer cells, for example researchgate.net. Understanding the regulatory networks controlling secondary metabolism in Fusarium, including the role of global regulators and small RNAs, can reveal how this compound production is controlled and potentially uncover new ways to modulate its biosynthesis researchgate.netdoria.fi. Future research will likely employ techniques such as target deconvolution, chemical proteomics, and advanced cell biology approaches to identify the specific proteins and pathways that interact with this compound, providing insights into its mechanisms and potential for new therapeutic applications. Exploration of the ecological role of this compound in the interaction of Fusarium with plants and other microorganisms may also reveal novel biological targets nih.gov.

Bioprospecting for New this compound Producers and Novel Analogues

Bioprospecting remains a valuable approach for discovering new Fusarium strains that produce this compound or novel this compound analogues with potentially enhanced properties. Fusarium species are known to be prolific producers of a wide range of secondary metabolites, and many novel compounds with diverse biological activities have been isolated from this genus researchgate.netnih.govsemanticscholar.org.

Endophytic fungi, including Fusarium species isolated from various plants, have been identified as sources of bioactive metabolites, including this compound and related compounds nih.govmdpi.com. Exploring underexplored ecological niches, such as specific plant tissues or extreme environments, can increase the chances of finding novel producers or analogues mdpi.comresearchgate.net. Advanced isolation and cultivation techniques, coupled with high-throughput screening and chemical analysis methods, are essential for efficient bioprospecting mdpi.com. Genomic mining of newly sequenced Fusarium genomes can also reveal the presence of novel BGCs potentially responsible for producing new this compound-like structures oup.combiorxiv.org. Future bioprospecting efforts will likely combine traditional isolation methods with genomic and metabolomic approaches to accelerate the discovery of new this compound producers and novel analogues with unique structural features and biological activities.

Q & A

What experimental methodologies are recommended for isolating and purifying Fusarubin from fungal sources?

Category: Basic
Answer:

  • Extraction: Begin with solvent extraction (e.g., ethyl acetate or methanol) of fungal biomass, optimized for polarity to target this compound’s quinone structure .
  • Chromatography: Use column chromatography (silica gel) with gradient elution (hexane:ethyl acetate) for preliminary separation. Confirm purity via TLC with UV visualization .
  • Advanced Purification: Employ preparative HPLC with a C18 column and mobile phase (e.g., acetonitrile:water + 0.1% formic acid) for high-resolution isolation .
  • Validation: Characterize purity via NMR (¹H/¹³C) and HRMS, cross-referencing spectral data with published libraries .

How can researchers address contradictory bioactivity data in Fusarubicin studies (e.g., antimicrobial vs. cytotoxic effects)?

Category: Advanced
Answer:

  • Meta-Analysis Framework: Apply the Cochrane Handbook’s guidelines to systematically review studies, quantify heterogeneity using statistics, and identify moderators (e.g., fungal strain, assay protocols) .
  • Experimental Replication: Standardize assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) across multiple cell lines/microbial species to isolate context-dependent effects .
  • Dose-Response Analysis: Use nonlinear regression models to compare EC₅₀ values across studies, ensuring concentration ranges align with physiologically relevant levels .

What statistical approaches are optimal for analyzing this compound’s synergistic effects with other secondary metabolites?

Category: Advanced
Answer:

  • Combination Index (CI): Calculate CI via the Chou-Talalay method using CompuSyn software, where CI < 1 indicates synergy .
  • Isobolographic Analysis: Plot dose-response curves of this compound and co-administered compounds to identify additive/synergistic thresholds .
  • Mechanistic Validation: Pair statistical findings with transcriptomic profiling (RNA-seq) to map pathways influenced by combinatorial treatments .

How should researchers design experiments to investigate this compound’s biosynthesis pathways?

Category: Basic
Answer:

  • Gene Knockout Models: Use CRISPR/Cas9 to disrupt polyketide synthase (PKS) genes in Fusarium spp., comparing metabolite profiles of wild-type vs. mutants .
  • Isotopic Labeling: Feed ¹³C-labeled acetate precursors to trace carbon incorporation into this compound’s quinone backbone via NMR .
  • Transcriptomic Profiling: Conduct RNA-seq under varying culture conditions (e.g., stress induction) to correlate gene expression with this compound yield .

What strategies mitigate heterogeneity in Fusarubicin pharmacokinetic data across in vivo models?

Category: Advanced
Answer:

  • Pharmacokinetic Modeling: Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life, adjusting for interspecies metabolic differences (e.g., cytochrome P450 activity) .
  • Formulation Optimization: Test nanoencapsulation or liposomal delivery to enhance bioavailability and reduce variability in absorption .
  • Meta-Regression: Apply random-effects models to aggregate data from diverse studies, identifying covariates (e.g., administration route) that explain variability .

How can this compound’s stability be assessed under varying storage and physiological conditions?

Category: Basic
Answer:

  • Accelerated Stability Testing: Incubate this compound in buffers (pH 3–9) and temperatures (4°C–40°C), monitoring degradation via HPLC-UV at timed intervals .
  • Light Sensitivity Assays: Expose samples to UV/VIS light, quantifying photodegradation products using LC-MS .
  • Simulated Physiological Conditions: Test stability in human plasma (37°C) with LC-MS/MS to estimate half-life in bloodstream environments .

What are best practices for validating this compound’s molecular targets in cancer cells?

Category: Advanced
Answer:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) with this compound-linked probes to identify binding partners in cell lysates .
  • CRISPR Screening: Perform genome-wide knockout screens to identify genes whose loss abrogates this compound-induced apoptosis .
  • Molecular Dynamics Simulations: Model this compound’s interaction with putative targets (e.g., topoisomerases) to validate binding affinities in silico .

How do researchers reconcile discrepancies in this compound’s reported antioxidant vs. pro-oxidant effects?

Category: Advanced
Answer:

  • Redox Profiling: Measure ROS levels (e.g., H₂O₂, O₂⁻) using fluorescent probes (DCFDA, DHE) in dose- and time-dependent assays .
  • Context-Specific Analysis: Correlate antioxidant activity with low concentrations (nM–µM) and pro-oxidant effects with higher doses (mM), testing in both normal and cancer cell lines .
  • Electrochemical Analysis: Use cyclic voltammetry to quantify this compound’s redox potential, linking chemical properties to biological outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.